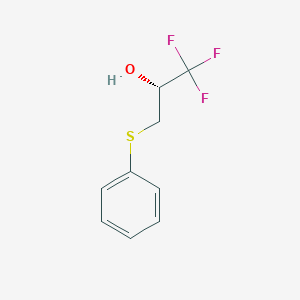
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is a chiral organofluorine compound that features a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propanol and phenylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent for this reaction is tetrahydrofuran (THF).
Catalysts: Catalysts such as bases (e.g., sodium hydride) are often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The phenylsulfanyl group may participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
1,1,1-Trifluoro-3-phenylsulfanyl-propane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-one: The oxidized form of the compound with distinct chemical properties.
Uniqueness
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is unique due to its combination of a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol. This combination imparts specific chemical properties, such as high lipophilicity and the ability to participate in diverse chemical reactions, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9F3OS |
|---|---|
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m0/s1 |
Clave InChI |
XCPXRBHWUYVMRH-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC[C@@H](C(F)(F)F)O |
SMILES canónico |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
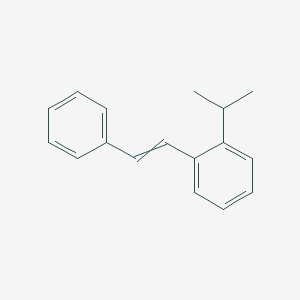
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
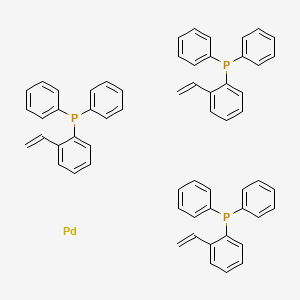
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
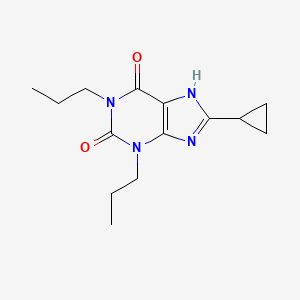

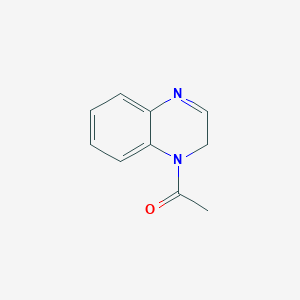
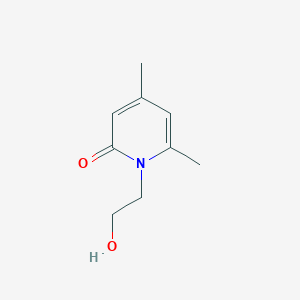

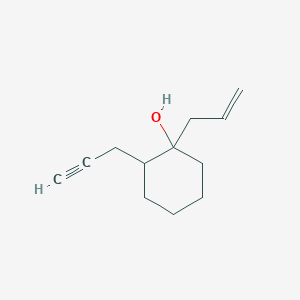
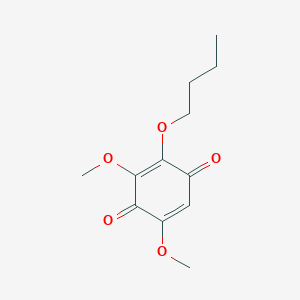
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
